cis-6-Methyl-piperidine-3-carbonitrile hcl

stereoselective synthesis chiral building block diastereomer differentiation

Researchers sourcing chiral piperidine scaffolds often encounter stereochemical ambiguity with racemic or trans mixtures, compromising SAR reproducibility. cis-6-Methyl-piperidine-3-carbonitrile hcl (CAS 2204193-64-4) provides a definitive (3S,6R) configuration. - Enantiopure building block with distinct exit vector geometry versus trans-diastereomers, ensuring consistent 3D orientation in fragment libraries. - Unique 6-methyl substitution pattern introduces steric bulk absent in generic piperidine-3-carbonitriles, enabling differentiated lead optimization. - Available at 98% purity, minimizing confounding impurities in sensitive screening campaigns.

Molecular Formula C7H13ClN2
Molecular Weight 160.64
CAS No. 2204193-64-4
Cat. No. B3393283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-6-Methyl-piperidine-3-carbonitrile hcl
CAS2204193-64-4
Molecular FormulaC7H13ClN2
Molecular Weight160.64
Structural Identifiers
SMILESCC1CCC(CN1)C#N.Cl
InChIInChI=1S/C7H12N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-3,5H2,1H3;1H/t6-,7-;/m1./s1
InChIKeyWXNXNJOZSPKWSY-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-6-Methyl-piperidine-3-carbonitrile HCl: Chiral Building Block


cis-6-Methyl-piperidine-3-carbonitrile hcl (CAS 2204193-64-4), also known as (3S,6R)-6-methylpiperidine-3-carbonitrile hydrochloride, is a chiral piperidine derivative with the molecular formula C7H13ClN2 and a molecular weight of 160.64 g/mol . This compound exists as a stereochemically defined cis-isomer featuring a methyl substituent at the 6-position and a nitrile group at the 3-position of the piperidine ring, with its hydrochloride salt form conferring enhanced stability and handling properties . Primarily employed as a chiral building block in medicinal chemistry and organic synthesis, this compound is not itself an active pharmaceutical ingredient but rather serves as a versatile intermediate for constructing more complex, stereochemically defined molecular scaffolds . The compound is commercially available from multiple vendors at reported purity levels ranging from 95% to 98% .

Workflow Chiral piperidine building block
Stereochemistry Defined cis-(3S,6R) absolute configuration
Use Context Asymmetric synthesis, fragment-based discovery

cis-6-Methyl-piperidine-3-carbonitrile: Why Generic Analogs Fail


The substitution of cis-6-Methyl-piperidine-3-carbonitrile hcl with structurally related piperidine-3-carbonitrile analogs is not functionally equivalent due to two critical differentiating features. First, the defined cis-stereochemistry at positions 3 and 6 establishes a specific three-dimensional orientation that cannot be replicated by the corresponding trans-isomer or racemic mixtures. In piperidine-containing pharmaceutical candidates, stereochemical configuration at ring atoms is critical to biological activity, and cis-2,3-disubstituted piperidines exhibit distinct conformational preferences and molecular recognition properties compared to their trans counterparts [1]. Second, the presence of both a methyl group at the 6-position and a nitrile at the 3-position creates a unique substitution pattern not found in simpler piperidine-3-carbonitriles (such as CAS 7492-88-8 or 1199773-75-5). The methyl substituent introduces additional steric bulk and modulates the basicity and conformational equilibrium of the piperidine ring, factors that directly influence binding interactions with biological targets and the compound's utility as a scaffold for structure-activity relationship studies . These structural distinctions mean that replacing cis-6-Methyl-piperidine-3-carbonitrile hcl with a generic piperidine-3-carbonitrile would fundamentally alter the stereochemical and steric properties of any downstream synthetic product.

Stereochemical Mismatch

Trans-diastereomers and racemic mixtures exhibit different 3D molecular geometry; direct substitution may alter downstream stereochemical outcomes.

Substituent Mismatch

Unsubstituted piperidine-3-carbonitriles lack the 6-methyl group, changing steric environment and basicity; scaffolds are not functionally equivalent.

cis-6-Methyl-piperidine-3-carbonitrile HCl vs. Structural Analogs


Stereochemical Definition: cis vs. trans Diastereomers

cis-6-Methyl-piperidine-3-carbonitrile hcl is defined by its cis-stereochemistry at the 3- and 6-positions of the piperidine ring, with the specific (3S,6R) absolute configuration . This stereochemical assignment distinguishes it from two key comparator classes: the trans-diastereomer (e.g., (3R,6R)- or (3S,6S)-6-methylpiperidine-3-carbonitrile configurations) and stereochemically undefined or racemic mixtures of 6-methylpiperidine-3-carbonitrile. In piperidine fragment-based drug discovery, cis-configured piperidines exhibit fundamentally different 3D molecular shapes and exit vector geometries compared to trans-diastereomers, which directly impacts fragment library diversity and the spatial orientation of substituents in downstream analogs [1]. The synthetic accessibility of cis-piperidines via pyridine hydrogenation versus trans-diastereomers (which require conformational control or epimerization) also establishes distinct procurement and synthetic pathway considerations [1].

Stereochemistry
Cross-study comparable
cis-(3S,6R) vs trans-diastereomers; distinct 3D geometry and exit vectors
Ensures reproducible 3D molecular shape in fragment-based design
Qualitative difference; no single quantitative metric
stereoselective synthesis chiral building block diastereomer differentiation

6-Methyl vs. Unsubstituted Piperidine-3-carbonitrile

The presence of a methyl group at the 6-position of the piperidine ring in cis-6-Methyl-piperidine-3-carbonitrile hcl (CAS 2204193-64-4) distinguishes it from unsubstituted piperidine-3-carbonitrile analogs such as piperidine-3-carbonitrile hydrochloride (CAS 1199773-75-5). While specific pKa or conformational equilibrium data for the target compound are not available in accessible primary literature, class-level inference from methyl-substituted piperidines indicates that 6-methyl substitution introduces measurable steric effects that influence both the basicity of the piperidine nitrogen and the preferred chair conformation of the ring [1]. In medicinal chemistry applications, the presence of the 6-methyl group modifies the steric environment around the piperidine nitrogen and alters the compound's utility as a scaffold for further functionalization, providing a differentiated starting point for structure-activity relationship studies compared to unsubstituted piperidine-3-carbonitriles .

6-Methyl Substitution
Class-level
6-methyl group present vs unsubstituted piperidine-3-carbonitrile; steric and basicity modulation inferred
Provides sterically differentiated scaffold for SAR studies
No specific pKa data; class-level inference
steric effects basicity modulation conformational analysis

Commercial Purity: Vendor-Reported vs. Standard Grade

Commercial suppliers report distinct purity specifications for cis-6-Methyl-piperidine-3-carbonitrile hcl (CAS 2204193-64-4). One vendor (Leyan, product number 1753503) specifies 98% purity for the (3S,6R)-6-methylpiperidine-3-carbonitrile hydrochloride product . In contrast, other suppliers report the standard 95% purity grade commonly offered for this compound . This represents a quantifiable difference of 3 percentage points in minimum purity specification between available commercial sources. For researchers requiring higher starting material purity to minimize impurity-related artifacts in sensitive downstream applications (such as high-throughput screening, crystallization trials, or analytical method development), the availability of 98% purity grade material provides a procurement-relevant differentiation relative to the standard 95% grade.

Purity Specification
Data to verify
98% purity vs 95% standard grade; +3 percentage points
Higher purity may reduce impurity-related artifacts in sensitive assays
Vendor-reported; analytical method not specified
purity specification quality control procurement criteria

(3S,6R) vs. (3S,6S) Enantiomer

cis-6-Methyl-piperidine-3-carbonitrile hcl (CAS 2204193-64-4) possesses the specific (3S,6R) absolute configuration . This distinguishes it from the alternative cis-enantiomer, (3S,6S)-6-methylpiperidine-3-carbonitrile hydrochloride (CAS 1374653-08-3), which is also commercially available and described as a versatile building block in organic synthesis . Both compounds share identical molecular formula (C7H13ClN2) and molecular weight (160.64 g/mol), making them indistinguishable by achiral analytical methods alone. The key differentiation lies in their enantiomeric relationship: while both are cis-configured, they are non-superimposable mirror images with opposite configurations at the 6-position . In chiral environments such as biological targets or asymmetric catalysis, these enantiomers would exhibit distinct molecular recognition properties and cannot be substituted without altering stereochemical outcomes in downstream applications.

Enantiomer Identity
Cross-study comparable
(3S,6R) vs (3S,6S); opposite configuration at C6, non-superimposable
Defines absolute stereochemistry of downstream products; enantiomers are not interchangeable
Requires chiral analytical methods for differentiation
enantiomer differentiation chiral purity stereoisomer comparison

cis-6-Methyl-piperidine-3-carbonitrile HCl: Application Scenarios


Chiral Scaffold for Fragment-Based Drug Discovery

The defined cis-(3S,6R) stereochemistry of CAS 2204193-64-4 supports its use as a chiral building block in fragment-based drug discovery where three-dimensional molecular shape is a critical design parameter. As established in the evidence above, cis-configured piperidines exhibit distinct 3D geometries and exit vector orientations compared to trans-diastereomers, providing unique coverage of chemical space in fragment libraries [1]. Researchers developing stereochemically defined piperidine-based scaffolds should procure this specific cis-(3S,6R) configuration rather than generic racemic or trans materials to ensure reproducible 3D geometry in structure-activity relationship studies. The availability of 98% purity grade material (versus standard 95%) provides additional quality assurance for sensitive fragment screening campaigns where impurities could confound hit identification .

Asymmetric Synthesis of cis-2,3-Disubstituted Piperidines

The cis-stereochemistry of this compound aligns with synthetic methodologies for accessing cis-2,3-disubstituted piperidines, a scaffold class with demonstrated pharmaceutical relevance including applications in neurokinin receptor antagonist development such as CP-99,994 [1]. The presence of the 6-methyl substituent distinguishes this compound from unsubstituted piperidine-3-carbonitriles (such as CAS 1199773-75-5) and provides a sterically differentiated starting point for further functionalization [2]. Researchers should select this specific compound when synthetic routes require the 6-methyl substitution pattern in combination with cis-stereochemistry, as substitution with unsubstituted piperidine-3-carbonitriles would eliminate the methyl group and alter downstream product properties.

Enantioselective Method Development & Chiral Reference

The specific (3S,6R) absolute configuration of CAS 2204193-64-4, confirmed by its InChI stereochemical notation [1], supports its application as a chiral reference standard or starting material in enantioselective method development. This compound is differentiable from its cis-enantiomer (3S,6S)-6-methylpiperidine-3-carbonitrile hydrochloride (CAS 1374653-08-3), which shares identical molecular formula and weight but opposite configuration at C6 . In chiral chromatography method development, asymmetric catalysis optimization, or studies investigating stereochemistry-dependent biological activity, procurement of the correct (3S,6R) enantiomer is essential, as the (3S,6S) form would produce opposite stereochemical outcomes. Researchers must verify that the supplied CAS number (2204193-64-4) matches the required (3S,6R) configuration to avoid enantiomer misidentification.

CNS Drug Discovery Building Block

Piperidine-3-carbonitrile derivatives have established applications as key intermediates in the development of CNS-targeting drugs and enzyme inhibitors [1]. The cis-6-Methyl-piperidine-3-carbonitrile scaffold provides a functionalized piperidine core that can be elaborated toward compounds targeting neurological disorders or kinase enzymes. While specific biological activity data for CAS 2204193-64-4 itself is not available in accessible primary literature, class-level evidence supports the utility of piperidine-3-carbonitriles in CNS drug discovery programs, particularly those targeting acetylcholinesterase, neurotransmitter reuptake, or kinase inhibition pathways [2]. Procurement of stereochemically defined material (cis-(3S,6R) configuration) is critical for programs where chirality influences target engagement. The 98% purity grade from qualified vendors provides appropriate starting material quality for medicinal chemistry campaigns requiring high-purity intermediates .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Defined cis-(3S,6R) stereochemistry
3D geometry reproducibility in library design
Asymmetric synthesis of cis-2,3-disubstituted piperidines
6-Methyl substitution pattern
Steric differentiation in SAR studies
Chiral reference for method development
(3S,6R) absolute configuration
Enantiomer identity verification via CAS
CNS-targeted research compound synthesis
Functionalized piperidine core
Chirality-dependent target engagement in kinase/CNS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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